molecular formula C12H10N2O3 B2954707 2-(1-Nitro-2-naphthyl)acetaldehyde oxime CAS No. 339015-87-1

2-(1-Nitro-2-naphthyl)acetaldehyde oxime

Cat. No. B2954707
CAS RN: 339015-87-1
M. Wt: 230.223
InChI Key: OOASFHRXAIWSGT-MDWZMJQESA-N
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Description

2-(1-Nitro-2-naphthyl)acetaldehyde oxime is a chemical compound with the molecular formula C12H10N2O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime is characterized by a nitro group attached to a naphthyl ring, an acetaldehyde group, and an oxime functional group . The presence of these functional groups can influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Oximes, such as 2-(1-Nitro-2-naphthyl)acetaldehyde oxime, can undergo a variety of chemical reactions. For example, a carbon-centered radical can add preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . This reaction is regioselective, producing the more stable of the two possible adduct radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime, such as its melting point, boiling point, and density, can be found in chemical databases .

Scientific Research Applications

Novel Synthesis Pathways

Research has demonstrated innovative synthetic pathways utilizing compounds similar to 2-(1-Nitro-2-naphthyl)acetaldehyde oxime. For instance, a study presented a one-pot synthesis method for creating isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, showcasing the versatility of naphthaldehyde oximes in forming complex molecular structures through oxidative cyclisation processes (Supsana, Tsoungas, & Varvounis, 2000). Another study expanded on this by detailing the oxidation of 1-acyl-2-naphthol oximes to generate a variety of cyclic and dimeric structures, further underscoring the utility of these compounds in synthetic organic chemistry (Supsana, Tsoungas, Aubry, Skoulika, & Varvounis, 2001).

Photophysical Properties and Applications

The synthesis and characterization of organotin compounds derived from Schiff bases, including nitro-substituted naphthaldehyde derivatives, have shown potential applications in organic light-emitting diodes (OLEDs). These studies illustrate the role of nitro-substituted compounds in developing materials with significant photophysical properties, potentially useful in electronic and photonic devices (García-López et al., 2014).

Environmental and Analytical Chemistry

Compounds related to 2-(1-Nitro-2-naphthyl)acetaldehyde oxime have been explored for their environmental applications. For example, the complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation demonstrates the potential for these compounds in environmental cleanup and pollution control technologies (Arai et al., 2008). Additionally, the development of fluorescent probes for sensitive detection of carbonyl compounds highlights the importance of naphthaldehyde oximes in analytical chemistry, offering tools for monitoring environmental and biological samples (Houdier, Perrier, Defrancq, & Legrand, 2000).

properties

IUPAC Name

(NE)-N-[2-(1-nitronaphthalen-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14(16)17/h1-6,8,15H,7H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASFHRXAIWSGT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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